![molecular formula C20H14N4O4S B2391904 N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-25-5](/img/structure/B2391904.png)
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4S and its molecular weight is 406.42. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A series of compounds similar to the one , specifically N-(thiazol-2-yl)piperidine-2,6-dione derivatives, have been synthesized and studied for their nonlinear optical (NLO) properties . These compounds were found to have strong NLO properties, which are crucial in many areas of science and technology, including telecommunications, information processing, and materials science .
Anticonvulsant Evaluation
There’s also research indicating that similar compounds have been evaluated for their anticonvulsant properties . Anticonvulsants are medications that prevent or reduce the severity of seizures. This could potentially be a significant application in the field of medicine, particularly in the treatment of conditions like epilepsy .
EGFR Inhibitors
Another potential application of similar compounds is in the design of EGFR inhibitors . EGFR inhibitors are drugs used in cancer treatment. They work by inhibiting EGFR kinase activity, which competes with its cognate ligands . This could potentially constitute a new class of effective drugs in cancer therapy .
Synthesis of Sulfonamides
Compounds with a similar structure have been used in the synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides . Sulfonamides are a group of compounds that have a wide range of applications, including the manufacture of dyes and detergents, and as drugs with antibacterial properties .
Wirkmechanismus
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been found to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways .
Mode of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that the compound might interact with its targets to alter cell cycle progression and promote apoptosis.
Biochemical Pathways
The compound likely affects the p53 pathway, given the increased levels of p53 observed in cells treated with similar compounds . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
Similar compounds have been evaluated for their anticonvulsant effects using various models of experimental epilepsy . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
The compound likely induces G2/M cell cycle arrest and promotes apoptosis, as suggested by studies on similar compounds . This could result in the inhibition of cell proliferation and the death of cancer cells.
Action Environment
The synthesis of similar compounds has been achieved at ambient temperature , suggesting that the compound might be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-18-9-8-14(12-23(18)11-13-4-3-5-15(10-13)24(27)28)19(26)22-20-21-16-6-1-2-7-17(16)29-20/h1-10,12H,11H2,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVAOTSTNYNSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.